REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:18])[CH2:3][NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[N:8]=[CH:7][C:6]=1[N+:15]([O-])=O.C1(C)C=CC=CC=1>[Pt].C(O)(C)C>[CH3:1][CH:2]([CH3:18])[CH2:3][NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[N:8]=[CH:7][C:6]=1[NH2:15]
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Name
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|
Quantity
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7.5 kg
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Type
|
reactant
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Smiles
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CC(CNC1=C(C=NC2=CC=CN=C12)[N+](=O)[O-])C
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Name
|
|
Quantity
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125 kg
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.44 kg
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Type
|
catalyst
|
Smiles
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[Pt]
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Name
|
|
Quantity
|
7 kg
|
Type
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solvent
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
22 °C
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Type
|
CUSTOM
|
Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the vessel
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Type
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WASH
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Details
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a rinse with toluene (10.0 kg)
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Type
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CUSTOM
|
Details
|
for six hours
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Duration
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6 h
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
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WASH
|
Details
|
the filter cake was washed with toluene (30.0 kg)
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure (1×104 Pa, 0.1 bar) at approximately 50° C.
|
Name
|
|
Type
|
product
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Smiles
|
CC(CNC1=C(C=NC2=CC=CN=C12)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |